2-(4-Hydroxybenzoyl)hydrazinecarboximidamide
Overview
Description
2-(4-Hydroxybenzoyl)hydrazinecarboximidamide is a chemical compound with the molecular formula C₈H₁₀N₄O₂. . This compound is characterized by the presence of a hydroxybenzoyl group and a hydrazinecarboximidamide moiety, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 2-(4-Hydroxybenzoyl)hydrazinecarboximidamide typically involves the reaction of 4-hydroxybenzoic acid with hydrazinecarboximidamide under specific reaction conditions. The process may include steps such as esterification, hydrazinolysis, and subsequent purification to obtain the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2-(4-Hydroxybenzoyl)hydrazinecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-Hydroxybenzoyl)hydrazinecarboximidamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxybenzoyl)hydrazinecarboximidamide involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant activity is believed to be mediated through the inhibition of GABA-T (gamma-aminobutyric acid transaminase), which increases the levels of GABA, an inhibitory neurotransmitter in the brain . This mechanism helps in reducing the excitability of neurons and controlling seizures.
Comparison with Similar Compounds
2-(4-Hydroxybenzoyl)hydrazinecarboximidamide can be compared with other similar compounds, such as:
4-Hydroxybenzohydrazide: Similar in structure but lacks the carboximidamide group.
Benzoylhydrazine: Contains the benzoyl and hydrazine groups but lacks the hydroxy and carboximidamide functionalities.
Hydrazinecarboximidamide: Contains the hydrazinecarboximidamide moiety but lacks the benzoyl and hydroxy groups.
The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-(diaminomethylideneamino)-4-hydroxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c9-8(10)12-11-7(14)5-1-3-6(13)4-2-5/h1-4,13H,(H,11,14)(H4,9,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXMNIQMZGLUSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN=C(N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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